

3-Heptanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Heptanethiol**

Cat. No.: **B13307401**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **3-Heptanethiol**. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and homologous thiols is included for comparative purposes and to infer potential characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

3-Heptanethiol, an alkyl thiol, possesses a seven-carbon chain with a thiol group located at the third carbon position. Its chemical and physical characteristics are influenced by both the alkyl chain and the sulfhydryl functional group.

General Information

Property	Value	Source
IUPAC Name	Heptane-3-thiol	[1]
Synonyms	3-Mercaptoheptane	[2]
CAS Number	1639-07-2	[1]
Molecular Formula	C ₇ H ₁₆ S	[1] [3]
Molecular Weight	132.27 g/mol	[1] [3]

Physical Properties

Experimental data for the physical properties of **3-Heptanethiol** are not readily available in the cited literature. The following table includes computed data for **3-Heptanethiol** and experimental data for the related isomers, 1-Heptanethiol and 2-Heptanethiol, to provide an estimated range of values.

Property	3-Heptanethiol (Computed/Estimated)	1-Heptanethiol (Experimental)	2-Heptanethiol (Experimental)
Boiling Point	No Data Available	173-175 °C	No Data Available
Melting Point	No Data Available	-43 °C	No Data Available
Density	No Data Available	0.844 g/cm ³ at 20 °C	0.839-0.844 g/cm ³
Refractive Index	No Data Available	No Data Available	1.442-1.445 at 25 °C
Solubility	Insoluble in water (predicted)	0.009 g/L in water	Slightly soluble in water, Soluble in ethanol
Vapor Pressure	No Data Available	1.5 hPa at 25 °C	No Data Available
Kovats Retention Index	1153.2 - 1157.6 (Standard polar) [1]	No Data Available	No Data Available

Spectroscopic Data

While specific spectra for **3-Heptanethiol** are not widely published, the expected spectral characteristics can be inferred from the analysis of related thiol compounds and general principles of spectroscopy.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the thiol group (C3), as well as signals for the methyl and methylene groups of the heptyl chain. The proton of the thiol group (-SH) typically appears as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the sulfur atom (C3) showing a characteristic chemical shift.
- Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of **3-Heptanethiol** (132.27 g/mol). Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the alkyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic, though often weak, S-H stretching vibration band around $2550\text{-}2600\text{ cm}^{-1}$. C-H stretching and bending vibrations from the alkyl chain would also be prominent.^[4]

Experimental Protocols

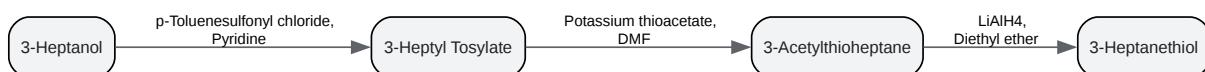
Detailed experimental protocols for the synthesis and analysis of **3-Heptanethiol** are scarce in the literature. The following proposed methodologies are based on general organic chemistry principles and adaptations from the synthesis of related thiols.

Proposed Synthesis of 3-Heptanethiol from 3-Heptanol

This proposed synthesis is adapted from a known method for the preparation of 2-heptanethiol. ^{[5][6]} It involves the conversion of the hydroxyl group of 3-heptanol into a good leaving group, followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction.

Step 1: Tosylation of 3-Heptanol

- Dissolve 3-heptanol in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.


- Slowly add p-toluenesulfonyl chloride to the stirred solution.
- Allow the reaction mixture to stir at room temperature overnight.
- Add toluene to the reaction mixture and filter.
- Wash the filtrate with an aqueous HCl solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-heptyl tosylate.

Step 2: Thioacetylation of 3-Heptyl Tosylate

- In a flask equipped with a reflux condenser, stir the 3-heptyl tosylate with potassium thioacetate in dimethylformamide.
- Heat the mixture at 80 °C for several hours.
- After cooling, dilute the reaction mixture with brine and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting 3-acetylthioheptane by distillation.

Step 3: Reduction to **3-Heptanethiol**

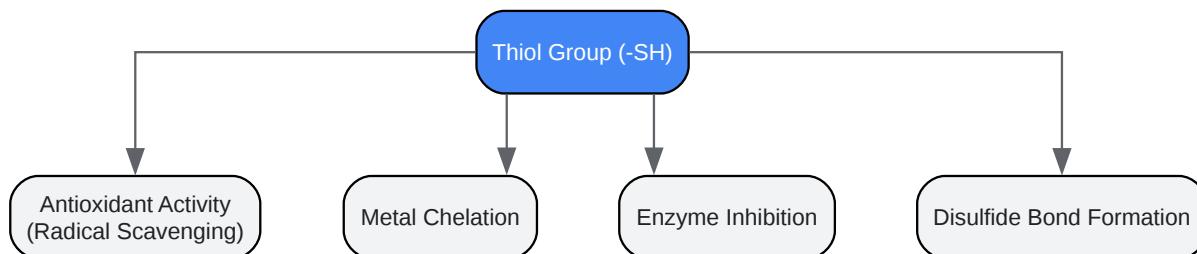
- Dissolve the 3-acetylthioheptane in dry diethyl ether.
- Slowly add this solution to a stirred suspension of lithium aluminum hydride in dry diethyl ether at a low temperature (e.g., -10 °C to 5 °C) under an inert atmosphere.
- After the addition is complete, continue stirring for a short period at room temperature.
- Carefully quench the reaction with water and/or a dilute acid.
- Extract the product with diethyl ether, wash the organic layer, dry it, and purify the **3-Heptanethiol** by distillation.

[Click to download full resolution via product page](#)

Figure 1. Proposed synthetic pathway for **3-Heptanethiol** from 3-Heptanol.

Biological Activity and Potential in Drug Development

There is currently no specific information available in the scientific literature regarding the biological activity, pharmacological effects, or potential applications of **3-Heptanethiol** in drug development. However, the thiol functional group is a key feature in a number of therapeutic agents and plays a crucial role in various biological processes.^{[7][8][9]}


General Roles of Thiols in Biological Systems and Drug Design

The thiol group (-SH) is a versatile functional group that can participate in several biologically relevant interactions:^{[7][8][10][11]}

- **Antioxidant and Radical Scavenging:** Thiols can act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage.^{[10][11]}
- **Metal Chelation:** The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, a property utilized in chelation therapy for metal poisoning.^{[7][8]}
- **Enzyme Inhibition:** The thiol group can act as a nucleophile and interact with the active sites of enzymes, particularly metalloenzymes, leading to their inhibition. This is a strategy used in the design of some drugs.^[12]
- **Disulfide Bond Formation:** In proteins, the oxidation of two thiol groups from cysteine residues forms a disulfide bond, which is crucial for protein structure and function.^{[13][14]}

Given these properties, it is plausible that **3-Heptanethiol** could exhibit some biological activity. However, without experimental data, any potential therapeutic application remains speculative.

Further research is required to investigate the pharmacology and toxicology of this compound.

[Click to download full resolution via product page](#)

Figure 2. Potential biological roles of the thiol functional group.

Safety and Handling

Alkyl thiols are known for their strong and often unpleasant odors.^[14] They are generally flammable and should be handled in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the available chemical and physical data for **3-Heptanethiol**. While there is a notable lack of specific experimental data for this compound, information from related molecules provides a basis for understanding its likely properties. The provided synthetic protocol is a proposed route that requires experimental validation. The biological activity of **3-Heptanethiol** is currently unexplored, but the known roles of the thiol functional group in biological systems suggest that it could be a subject of interest for future research in medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Heptanethiol | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanethiol | C6H14S | CID 102661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-heptanethiol [webbook.nist.gov]
- 4. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiol - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [3-Heptanethiol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13307401#3-heptanethiol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b13307401#3-heptanethiol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com